Dimethyl 5,5-dicyano-4-(4-cyanophenyl)-2-hydroxy-6-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate
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Overview
Description
Dimethyl 5,5-dicyano-4-(4-cyanophenyl)-2-hydroxy-6-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, hydroxy, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5,5-dicyano-4-(4-cyanophenyl)-2-hydroxy-6-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of cyano groups: The cyano groups can be introduced via nucleophilic substitution reactions using cyanide salts.
Hydroxylation: The hydroxy group can be introduced through oxidation reactions, such as using osmium tetroxide or other oxidizing agents.
Esterification: The ester groups are typically introduced through esterification reactions using alcohols and carboxylic acids or their derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5,5-dicyano-4-(4-cyanophenyl)-2-hydroxy-6-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The cyano groups can be reduced to amines.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: New esters or amides.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Dimethyl 5,5-dicyano-4-(4-cyanophenyl)-2-hydroxy-6-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Dimethyl 5,5-dicyano-4-(4-cyanophenyl)-2-hydroxy-6-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate depends on its specific application. In pharmacology, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Dimethyl 5,5-dicyano-4-(4-cyanophenyl)-2-hydroxy-6-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate can be compared with other compounds that have similar structures or functional groups, such as:
Dimethyl 2,3-dicyano-2,3-diphenylsuccinate: Similar ester and cyano groups but different ring structure.
Dimethyl 4,4-dicyano-2-hydroxy-6-phenylcyclohexane-1,3-dicarboxylate: Similar functional groups but different substituents on the cyclohexene ring.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
IUPAC Name |
dimethyl 5,5-dicyano-4-(4-cyanophenyl)-2-hydroxy-6-(4-methylphenyl)cyclohexene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O5/c1-15-4-8-17(9-5-15)21-19(24(31)33-2)23(30)20(25(32)34-3)22(26(21,13-28)14-29)18-10-6-16(12-27)7-11-18/h4-11,20-22,30H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDNLVJVNOMMMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(C(C2(C#N)C#N)C3=CC=C(C=C3)C#N)C(=O)OC)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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